molecular formula C9H10BrN3 B13303196 3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13303196
M. Wt: 240.10 g/mol
InChI Key: XHGBVTHZQAFCEF-UHFFFAOYSA-N
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Description

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and an isopropyl group in its structure makes this compound particularly interesting for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole with 2-chloro-3-isopropylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction would result in a biaryl compound.

Scientific Research Applications

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom and the isopropyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for the development of new therapeutic agents and chemical probes.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

3-bromo-7-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H10BrN3/c1-6(2)8-3-4-11-9-7(10)5-12-13(8)9/h3-6H,1-2H3

InChI Key

XHGBVTHZQAFCEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=NC2=C(C=NN12)Br

Origin of Product

United States

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